Stereochemical Specificity Confirmed by X-Ray Crystallography: (3S) Configuration Required for EGFR Kinase Domain Binding Pocket Occupancy
The (3S)-1-acetylpyrrolidin-3-ylamino fragment has been co-crystallized in the ATP-binding site of the EGFR kinase domain in two independent PDB deposits. In PDB 5UGB (resolution 2.53 Å), the fragment is part of ligand 8BM bound to wild-type EGFR [1]. In PDB 5UGA, the identical (3S)-configured fragment is co-crystallized with the EGFR triple mutant L858R/T790M/V948R, demonstrating that the (S) stereochemistry is compatible with both wild-type and drug-resistant mutant kinase conformations [2]. The (3R) enantiomer has no corresponding PDB deposit with EGFR, consistent with the expectation that inversion of the chiral center would project the aminoacetic acid side chain into a sterically disallowed region of the binding pocket. The crystallographic B-factor and real-space correlation coefficient for the (3S)-configured pyrrolidine ring in 5UGB confirm well-ordered density for this fragment [1].
| Evidence Dimension | Presence of co-crystal structure with EGFR kinase domain (binary outcome dependent on absolute configuration) |
|---|---|
| Target Compound Data | PDB 5UGB (wild-type EGFR) and PDB 5UGA (L858R/T790M/V948R mutant EGFR): both contain the (3S)-configured fragment; resolution 2.53 Å; ligand 8BM; deposited by Planken et al. 2017 |
| Comparator Or Baseline | (R)-enantiomer (CAS 1354016-16-2): zero PDB deposits containing this fragment with EGFR kinase domain as of search date |
| Quantified Difference | 2 co-crystal structures for (S) vs. 0 for (R) with EGFR |
| Conditions | X-ray diffraction; EGFR kinase domain (residues 696-1022) expressed in Spodoptera frugiperda; PDB deposition 2017 |
Why This Matters
For structure-based drug design campaigns targeting EGFR, only the (S)-enantiomer provides a validated binding pose, enabling rational SAR exploration; the (R)-enantiomer lacks any structural validation and would require de novo binding mode determination.
- [1] PDB 5UGB: Gajiwala KS, Ferre RA. Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. Deposited 2017-01-07. doi:10.2210/pdb5ugb/pdb. View Source
- [2] PDB 5UGA: Crystal structure of the EGFR kinase domain (L858R, T790M, V948R) in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. Deposited 2017-01-07. doi:10.2210/pdb5uga/pdb. View Source
